Lipophilicity Advantage: LogP Comparison of 3-(3,4-Difluorophenyl)-1-propene Versus Brominated and Non-Fluorinated Analogs
3-(3,4-Difluorophenyl)-1-propene exhibits a computed LogP of 2.69, compared to an XLogP3-AA of 3.7 for its brominated analog 2-bromo-3-(3,4-difluorophenyl)-1-propene (CAS 842140-34-5) and a typical LogP range of approximately 3.5-4.0 for non-fluorinated allylbenzene derivatives [1][2]. This 1.0-1.3 log unit reduction in lipophilicity translates to an approximately 10- to 20-fold lower octanol-water partition coefficient, which is directly relevant to drug-likeness optimization and avoidance of lipophilicity-driven toxicity or promiscuous binding [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.69 (computed) |
| Comparator Or Baseline | 2-Bromo-3-(3,4-difluorophenyl)-1-propene: XLogP3-AA = 3.7; Non-fluorinated allylbenzenes: LogP ~3.5-4.0 |
| Quantified Difference | ΔLogP = -1.0 to -1.3 (10-20× lower partition coefficient) |
| Conditions | Computed values: Chemsrc LogP (2.69) vs PubChem XLogP3-AA (3.7 for bromo analog) |
Why This Matters
Lower LogP improves compliance with Lipinski's Rule of Five (LogP ≤5) and reduces the risk of phospholipidosis and off-target pharmacology in drug discovery programs.
- [1] Chemsrc. 3-(3,4-Difluorophenyl)-1-propene. LogP = 2.69330. CAS 842124-23-6. Accessed 2026. View Source
- [2] PubChem. 2-Bromo-3-(3,4-difluorophenyl)-1-propene. XLogP3-AA = 3.7. CID 2756922. Accessed 2026. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
